1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Compounds Synthesis : A study demonstrated the synthesis of derivatives involving 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone, which showed significant antibacterial and antifungal activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Synthetic Routes and Chemical Transformations
Synthesis of Substituted Indoles and Indolines : Research indicated the potential of this compound derivatives in synthesizing substituted indoles and indolines. These compounds were formed through intramolecular [4 + 2] cycloadditions and further oxidations, showcasing a versatile method for creating complex indole structures (Dunetz & Danheiser, 2005).
Chemoenzymatic Synthesis of Odanacatib Precursor : A study focused on the chemical synthesis of a series of 1-aryl-2,2,2-trifluoroethanones, including derivatives similar to this compound, to study their bioreduction for potential pharmaceutical applications. This research played a role in developing a stereoselective route towards Odanacatib, an inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Friedel–Crafts Acylation for Alzheimer’s Disease Treatment : Research into the preparation of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, a derivative of this compound, was conducted for its potential use in treating Alzheimer’s disease. The study focused on optimizing Friedel–Crafts acylation reactions and addressing separation challenges for effective production (Wolf, 2008).
Novel Compound Synthesis and Applications
- Creation of Novel Compounds with Biological Activity : A study involved the synthesis of novel compounds using a strategic synthesis approach, starting with this compound derivatives. These compounds exhibited good antimicrobial activities against various bacteria and fungi, showing their potential as therapeutic agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Photochromic and Optical Applications
- Photochromic Organic Compounds : Fluorinated indolylfulgides, including derivatives of this compound, have been studied for their photochromic properties. These compounds are potential candidates for use in optical memory media and optical switches, demonstrating the versatility of this chemical structure in advanced material science (Wolak et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Based on the structural similarity to other indole-based compounds, it can be hypothesized that it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
If ftsz is indeed a target, the compound could affect bacterial cell division, potentially leading to inhibition of bacterial growth .
Result of Action
If it does inhibit ftsz, it could potentially lead to the inhibition of bacterial cell division, thereby preventing bacterial growth .
Properties
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNBWVRFDXMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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